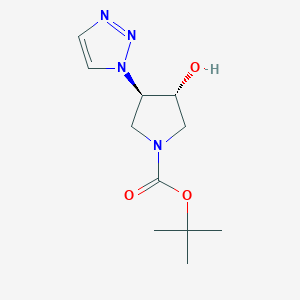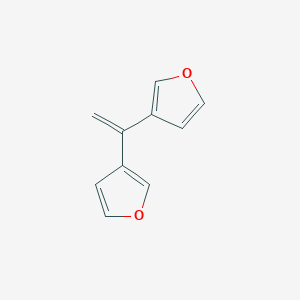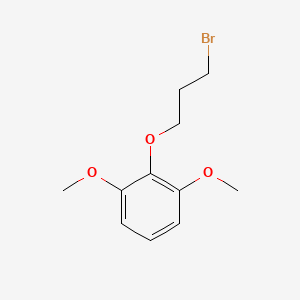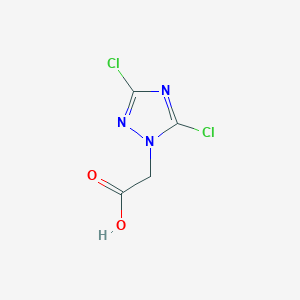![molecular formula C11H18N2O5S2 B8439927 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8439927.png)
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate is a complex organic compound that features a thiazole ring, a tert-butoxycarbonyl group, and an ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester typically involves the reaction of methanesulfonic acid with 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethanol.
Substitution: 2-amino-thiazol-4-yl-ethyl ester.
Aplicaciones Científicas De Investigación
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the tert-butoxycarbonyl group play crucial roles in binding to these targets, thereby modulating their activity. The ester group may also undergo hydrolysis to release the active form of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-pent-2-enoic acid
- Trifluoro-methanesulfonic acid 2-(tert-butoxycarbonyl-(4-methoxy-benzyl)-amino)-thiazol-4-yl ester
Uniqueness
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the tert-butoxycarbonyl group makes it particularly suitable for applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H18N2O5S2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C11H18N2O5S2/c1-11(2,3)18-10(14)13-9-12-8(7-19-9)5-6-17-20(4,15)16/h7H,5-6H2,1-4H3,(H,12,13,14) |
Clave InChI |
VGSLQZVFWSOFEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCOS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-hydroxy-2-methylpropyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8439865.png)
![1H-Benzimidazole, 2-chloro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B8439873.png)








